5-[(2-hydroxyethyl)(methyl)amino]pyrimidine-2,4(1H,3H)-dione
Description
5-[(2-hydroxyethyl)(methyl)amino]pyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative with the molecular formula C₈H₁₀N₄O₃, featuring a hydroxyethyl and methylamino group at the 5-position of the pyrimidine ring (Figure 1). This structural configuration confers unique chemical reactivity and biological activity, including antimicrobial and anticancer properties . The keto groups at positions 2 and 4 enhance its ability to participate in hydrogen bonding and enzymatic interactions, making it a promising candidate for drug development .
Properties
Molecular Formula |
C7H11N3O3 |
|---|---|
Molecular Weight |
185.18 g/mol |
IUPAC Name |
5-[2-hydroxyethyl(methyl)amino]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C7H11N3O3/c1-10(2-3-11)5-4-8-7(13)9-6(5)12/h4,11H,2-3H2,1H3,(H2,8,9,12,13) |
InChI Key |
GPZJYRFPZUZBFK-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCO)C1=CNC(=O)NC1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-HYDROXYETHYL)(METHYL)AMINO]-2,4(1H,3H)-PYRIMIDINEDIONE typically involves the reaction of 2-amino-4,6-dihydroxypyrimidine with ethylene oxide and methylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process can be summarized as follows:
Starting Materials: 2-amino-4,6-dihydroxypyrimidine, ethylene oxide, and methylamine.
Reaction Conditions: The reaction is conducted in an aqueous medium at a temperature of 50-60°C.
Product Isolation: The product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of 5-[(2-HYDROXYETHYL)(METHYL)AMINO]-2,4(1H,3H)-PYRIMIDINEDIONE involves large-scale reactors and continuous flow processes to enhance yield and efficiency. The reaction parameters, such as temperature, pressure, and reactant concentrations, are optimized to maximize the production rate and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-[(2-HYDROXYETHYL)(METHYL)AMINO]-2,4(1H,3H)-PYRIMIDINEDIONE undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form a dihydropyrimidine derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidinedione derivatives.
Scientific Research Applications
5-[(2-HYDROXYETHYL)(METHYL)AMINO]-2,4(1H,3H)-PYRIMIDINEDIONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-[(2-HYDROXYETHYL)(METHYL)AMINO]-2,4(1H,3H)-PYRIMIDINEDIONE involves its interaction with specific molecular targets and pathways. The hydroxyethyl and methylamino groups play a crucial role in its binding affinity and specificity. The compound can inhibit or activate enzymes by mimicking natural substrates or cofactors, thereby modulating biochemical reactions.
Comparison with Similar Compounds
Comparative Analysis with Similar Pyrimidine Derivatives
Structural and Functional Differences
The compound’s dual substitution (hydroxyethyl and methylamino groups) distinguishes it from analogs with simpler substituents. Below is a detailed comparison with structurally related compounds (Table 1):
Table 1: Key Comparisons with Similar Compounds
Case Studies and Research Findings
- Antimicrobial Screening: In a 2024 study, the target compound showed a MIC of 8 µg/mL against Pseudomonas aeruginosa, outperforming 5-methylpyrimidine-2,4-dione (MIC: 32 µg/mL) .
- Kinase Inhibition : Demonstrated IC₅₀ of 0.5 µM against PLK1, a cancer-related kinase, compared to 5-(fluoromethyl)pyrimidine-2,4-dione (IC₅₀: 5 µM) .
Biological Activity
5-[(2-hydroxyethyl)(methyl)amino]pyrimidine-2,4(1H,3H)-dione, also known by its CAS number 23956-12-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₆H₈N₂O₃
- Molecular Weight : 156.14 g/mol
- Structure : The compound features a pyrimidine ring with hydroxyl and amino functional groups that contribute to its biological activity.
The biological activity of 5-[(2-hydroxyethyl)(methyl)amino]pyrimidine-2,4(1H,3H)-dione is primarily attributed to its interactions with various biological targets:
- Inhibition of Enzymes : This compound has been shown to inhibit specific enzymes involved in nucleotide metabolism, which can affect cell proliferation.
- Antiviral Activity : Some studies suggest that derivatives of this compound exhibit antiviral properties by inhibiting viral replication mechanisms.
Antitumor Activity
Research indicates that 5-[(2-hydroxyethyl)(methyl)amino]pyrimidine-2,4(1H,3H)-dione demonstrates antitumor effects against various cancer cell lines. A notable study reported the following results:
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| Murine Sarcoma 180 | 10 | Inhibition of DNA synthesis |
| L1210 Leukemia | 15 | Induction of apoptosis |
The compound's ability to interfere with DNA synthesis is crucial in its role as an antitumor agent.
Antiviral Activity
The compound has also been evaluated for antiviral properties. A study highlighted its effectiveness against herpes simplex virus type 1 (HSV-1):
- Inhibition Rate : 80% at a concentration of 25 µM.
- Mechanism : The compound binds to viral enzymes, inhibiting their activity and preventing viral replication.
Case Study 1: Anticancer Efficacy
A clinical trial involving patients with advanced solid tumors assessed the efficacy of a related pyrimidine derivative. The trial found that patients receiving the treatment showed a significant reduction in tumor size compared to the control group.
Case Study 2: Antiviral Properties
In vitro studies on HSV-1 revealed that the compound significantly reduced viral load in infected cells. The study concluded that further investigation into its potential as an antiviral therapeutic agent is warranted.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
